Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- structure
1228377-92-1 structure
Product Name:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
Numéro CAS:1228377-92-1
Le MF:C16H15NO3
Mégawatts:269.295204401016
CID:5599977
Update Time:2023-09-01

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Propriétés chimiques et physiques

Nom et identifiant

    • 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione
    • 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione
    • 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
    • Piscine à noyau: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
    • La clé Inchi: MROADJBMULNWBV-UHFFFAOYSA-N
    • Sourire: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
Référence
Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides
By Wang, Xinghua et al, Journal of Organic Chemistry, 2023, 88(13), 8268-8278

Méthode de production 2

Conditions de réaction
1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C
Référence
Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamides
By Zhang, Jingming et al, Tetrahedron Letters, 2020, 61(47), 152555

Méthode de production 3

Conditions de réaction
1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
Référence
One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy
By Ramanathan, Mani et al, Organic & Biomolecular Chemistry, 2016, 14(48), 11446-11453

Méthode de production 4

Conditions de réaction
1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa
Référence
Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amides
By Gong, Jiuhan et al, Youji Huaxue, 2015, 35(9), 1917-1922

Méthode de production 5

Conditions de réaction
1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
Référence
A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidant
By Liu, Chengkou et al, RSC Advances, 2016, 6(30), 25167-25172

Méthode de production 6

Conditions de réaction
1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt
1.2R:Na2S2O3, S:H2O, rt
Référence
I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides
By Guo, Shiyu et al, RSC Advances, 2016, 6(2), 1503-1507

Méthode de production 7

Conditions de réaction
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Référence
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
By Lv, Cong et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Méthode de production 8

Conditions de réaction
1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Référence
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
By Lv, Cong et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Méthode de production 9

Conditions de réaction
1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
Référence
Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as Oxidant
By Zhang, Jianlan et al, Asian Journal of Organic Chemistry, 2022, 11(8), e202200264

Méthode de production 10

Conditions de réaction
1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
Référence
From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature
By Lv, Cong et al, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

Méthode de production 11

Conditions de réaction
1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt
Référence
Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds.
By Chen, De et al, Tetrahedron Letters, 2020, 61(22), 151913

Méthode de production 12

Conditions de réaction
1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C
Référence
Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air
By Liu, Chengkou et al, Organic Chemistry Frontiers, 2017, 4(12), 2375-2379

Méthode de production 13

Conditions de réaction
1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C
Référence
Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivatives
By Liu, Chengkou et al, Organic & Biomolecular Chemistry, 2016, 14(36), 8570-8575

Méthode de production 14

Conditions de réaction
1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C
Référence
Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl Compounds
By Liu, Xing-Xing et al, Advanced Synthesis & Catalysis, 2016, 358(15), 2385-2391

Méthode de production 15

Conditions de réaction
1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
Référence
Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen Atmosphere
By Chiba, Shunsuke et al, Journal of the American Chemical Society, 2010, 132(21), 7266-7267

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products

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